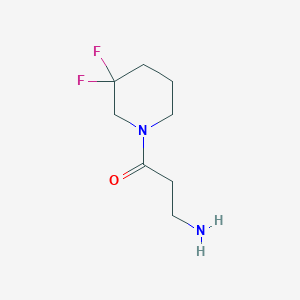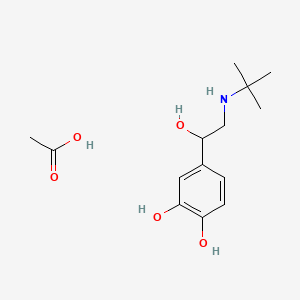
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, such as “1-(6-Ethylpyrimidin-4-yl)piperidin-4-one”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of these compounds has been widespread .
Molecular Structure Analysis
The molecular formula of “1-(6-Ethylpyrimidin-4-yl)piperidin-4-one” is C11H18N4. It is a heterocyclic compound with a piperidine ring and a pyrimidine group.
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The physical form of “1-(6-Ethylpyrimidin-4-yl)piperidin-4-one” is oil . Its molecular weight is 206.29 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Applications
Cancer Research : Substituted pyrimidine-piperazine-chromene and -quinoline conjugates, closely related to the chemical structure of interest, have demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies with active compounds against Bcl-2 protein revealed good binding affinity, suggesting their potential as cancer therapeutics (Parveen et al., 2017).
Antimicrobial and Antifungal Evaluation : Novel fluoroquinolone derivatives with structural similarities have shown promising antimicrobial activities, indicating their potential in addressing bacterial and fungal infections (Srinivasan et al., 2010).
Neuropharmacology and Memory Enhancement : Studies on compounds with similar structures have focused on their effects on learning and memory facilitation in mice, presenting them as candidates for treating cognitive disorders (Li Ming-zhu, 2012).
HIV/AIDS Therapeutics : Piperidin-4-yl-aminopyrimidine derivatives were designed and shown to significantly improve activity against wild-type HIV-1, highlighting the role of such compounds in developing new AIDS therapeutics (Wan et al., 2015).
Structural and Chemical Studies
- Crystal Structure Analysis : The structural determination of compounds bearing the piperidin-4-one moiety has provided insights into their molecular configurations and interactions, aiding in the understanding of their biological activities (R.V. et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9-7-11(13-8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWAWIELRQAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




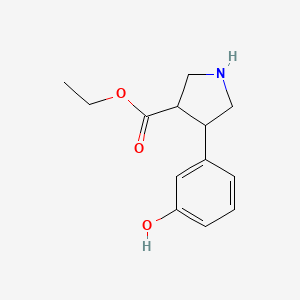
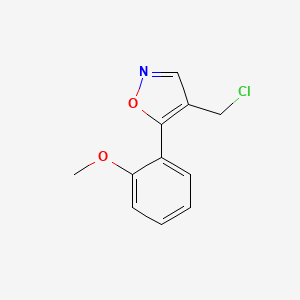
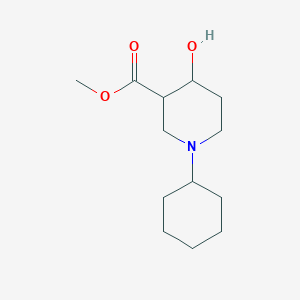




![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)
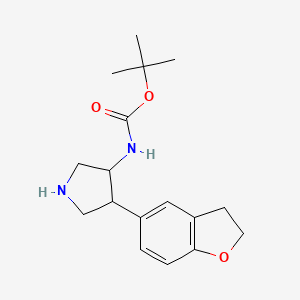
![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)
